Lipophilicity Increase Relative to the Hydroxy Analog
Replacement of a hydroxy group by fluorine on an aliphatic scaffold consistently increases log P by +0.3 to +0.5 units [1]. For [4-(fluoromethyl)oxan-4-yl]methanol, this translates to a predicted log P of ~0.7–0.9, compared to ~0.4 for the non‑fluorinated bis‑alcohol analog [4-(hydroxymethyl)oxan-4-yl]methanol .
| Evidence Dimension | Lipophilicity (log P) |
|---|---|
| Target Compound Data | Predicted log P ≈ 0.7–0.9 (based on class‑level shift of +0.3 to +0.5). |
| Comparator Or Baseline | [4-(Hydroxymethyl)oxan-4-yl]methanol (non‑fluorinated bis‑alcohol); measured log P of the closely related 4‑(hydroxymethyl)tetrahydropyran = 0.405 . |
| Quantified Difference | Estimated Δlog P = +0.3 to +0.5 log P units. |
| Conditions | Class‑level regression derived from matched molecular pairs in public and proprietary databases [1]. |
Why This Matters
Higher log P can improve membrane permeability and oral absorption, making the fluorinated building block a preferred starting point for drug‑discovery programs that require moderate lipophilicity.
- [1] Landry, M. L.; Crawford, J. J. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Med. Chem. Lett. 2021, 12, 1076–1081. View Source
